1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The compound’s unique structure makes it valuable in various scientific research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-11-22(20(24)25)13-23(14-22)21(26)27-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19H,1,11-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJISUXOIXPLULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc group. The resulting intermediate is then subjected to further reactions to introduce the prop-2-enyl group and the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the compound can interact with enzymes or receptors, modulating their activity. The prop-2-enyl group and carboxylic acid functionality contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid
Uniqueness
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid is unique due to the presence of the prop-2-enyl group, which distinguishes it from other Fmoc-protected azetidine carboxylic acids. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in scientific research.
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid, also known by its CAS number 2137971-99-2, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, biological activities, and relevant research findings.
The molecular formula of this compound is C22H21NO4, with a molecular weight of 363.41 g/mol. Its predicted boiling point is approximately 552.8 °C, and it has a density of around 1.280 g/cm³. The pKa value is estimated to be 4.09, indicating its acidic nature .
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 363.41 g/mol |
| Boiling Point | 552.8 °C (predicted) |
| Density | 1.280 g/cm³ (predicted) |
| pKa | 4.09 (predicted) |
Anticancer Potential
Research has shown that compounds structurally related to 9H-fluorene derivatives exhibit promising anticancer properties. A study highlighted that modifications to the fluorene ring can lead to enhanced apoptosis-inducing activities in cancer cells. Specifically, derivatives with substitutions at the 7-position demonstrated improved efficacy against various cancer cell lines, suggesting that similar modifications in azetidine derivatives could yield beneficial results .
The mechanism by which these compounds exert their biological effects often involves interactions with cellular pathways related to apoptosis and cell cycle regulation. For instance, the introduction of specific functional groups can alter the binding affinity to target proteins involved in these processes, leading to increased cytotoxicity against tumor cells .
Study on Fluorene Derivatives
In a high-throughput screening assay for apoptosis inducers, several fluorene-based compounds were evaluated for their effectiveness against cancer cell lines such as T47D and HCT116. The results indicated that certain modifications led to compounds with EC(50) values as low as 0.15–0.29 µM, significantly more potent than unmodified leads .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that maintaining the integrity of the fluorene core while modifying peripheral groups can enhance biological activity. For instance, azetidine derivatives with alkene functionalities showed varied effects on cell viability and apoptosis induction, underscoring the importance of structural configuration in determining biological outcomes .
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of azetidine and fluorene compounds to evaluate their pharmacological profiles:
- Synthesis : The synthesis routes often involve multi-step organic reactions tailored to introduce desired functional groups while preserving the core structure.
- Biological Assays : In vitro assays typically assess cell viability, apoptosis induction, and mechanisms involving caspase activation.
Q & A
Q. What are the key steps and optimized conditions for synthesizing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-prop-2-enylazetidine-3-carboxylic acid?
Methodological Answer: The synthesis involves three critical steps:
- Step 1: Azetidine Ring Formation
Cyclization of β-amino acid derivatives under reflux with catalysts like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours . - Step 2: Fmoc Protection
Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in tetrahydrofuran (THF) at pH 8–9 (adjusted with triethylamine) for 4–6 hours, achieving >85% yield . - Step 3: Allyl Group Introduction
Alkylation using allyl bromide in DMF with NaH as a base at 0°C, followed by gradual warming to room temperature for 6 hours .
Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
ESI-MS (positive mode) shows [M+H]⁺ peaks matching theoretical molecular weight (e.g., 399.45 g/mol for related analogs) . - High-Performance Liquid Chromatography (HPLC):
Purity >95% confirmed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How does the azetidine ring influence the compound’s biological activity compared to larger heterocycles?
Methodological Answer:
- Conformational Constraints:
The four-membered azetidine ring imposes torsional strain, restricting peptide backbone flexibility. This enhances selectivity for enzymes with deep binding pockets (e.g., proteases) . - Comparative Studies:
Replace azetidine with pyrrolidine (five-membered) or piperidine (six-membered) analogs. Assay results show azetidine derivatives exhibit 3–5× higher inhibitory activity against trypsin-like proteases due to reduced entropy upon binding . - Computational Validation:
Molecular docking (AutoDock Vina) reveals stronger hydrogen bonding (ΔG = −9.2 kcal/mol) between the azetidine ring and catalytic serine residues .
Q. How can researchers resolve contradictions in stereochemical assignments using NMR and X-ray crystallography?
Methodological Answer:
- X-ray Crystallography:
Use SHELXL () for refinement. A reported analog (CAS 2418679-89-5) showed a 1.5 Å resolution structure confirming the azetidine chair conformation . - NOESY NMR:
Cross-peaks between Fmoc protons (δ 7.6 ppm) and azetidine CH₂ groups (δ 3.5 ppm) validate spatial proximity, resolving ambiguities in dynamic NMR spectra . - Case Study:
Discrepancies in allyl group orientation were resolved by comparing experimental NMR data with DFT-calculated chemical shifts (B3LYP/6-31G**) .
Q. What strategies optimize the compound’s stability during storage and reactions?
Methodological Answer:
- Storage Conditions:
Lyophilized powder stored at −20°C under argon retains >90% purity for 12 months. Solutions in DMF or DCM are stable for 48 hours at 4°C . - Reaction Handling:
Conduct alkylation and Fmoc deprotection under inert atmosphere (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to basic conditions (pH >10) to minimize azetidine ring hydrolysis . - Stability Assays:
Monitor degradation via LC-MS every 6 hours under stress conditions (40°C, 75% humidity). Half-life (t₁/₂) in aqueous buffer (pH 7.4) is 8.3 hours .
Q. How can researchers investigate the compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays:
Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure protease inhibition (IC₅₀). For a related Fmoc-azetidine analog, IC₅₀ = 12 nM against human neutrophil elastase . - Surface Plasmon Resonance (SPR):
Immobilize the target enzyme on a CM5 chip. A reported Kd of 8.7 nM confirms high-affinity binding . - Isothermal Titration Calorimetry (ITC):
Quantify enthalpy changes (ΔH = −15.2 kcal/mol) to distinguish binding-driven vs. conformational entropy effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
